(R)-3-(1-Aminoethyl)pyridin-2(1H)-one
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Overview
Description
®-3-(1-Aminoethyl)pyridin-2(1H)-one is a chiral compound with a pyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridinone derivative.
Chiral Aminoethylation:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-3-(1-Aminoethyl)pyridin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
®-3-(1-Aminoethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)pyridin-2-one: A similar compound with a different stereochemistry.
1-(2-Aminoethyl)-3-phenylurea: Another related compound with a different functional group.
1-(2-Azaspiro[5.6]dodecan-2-yl)ethanone: A structurally similar compound with a spirocyclic core.
Uniqueness
®-3-(1-Aminoethyl)pyridin-2(1H)-one is unique due to its chiral nature and specific stereochemistry, which can lead to different biological activities and properties compared to its achiral or differently chiral counterparts. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5(8)6-3-2-4-9-7(6)10/h2-5H,8H2,1H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
JANFAROJEDNQSA-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CNC1=O)N |
Canonical SMILES |
CC(C1=CC=CNC1=O)N |
Origin of Product |
United States |
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